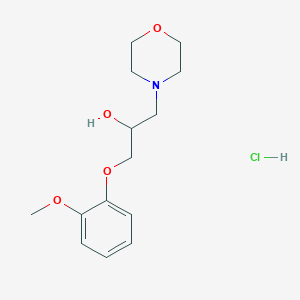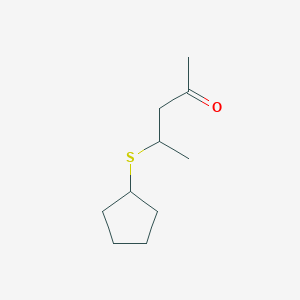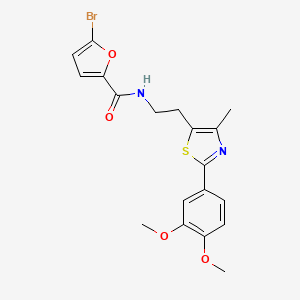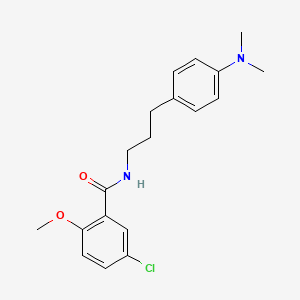
1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride” is a chemical compound that is used for research and development . It’s important to note that this compound is not intended for medicinal or household use .
Synthesis Analysis
While specific synthesis methods for “1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride” were not found, similar compounds have been synthesized using various methods. For instance, the synthesis of m-aryloxy phenols has been achieved through innovative synthetic methods, allowing for the preparation of complex m-aryloxy phenols with functional groups .Molecular Structure Analysis
The molecular structure of “1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride” is complex. An analysis of a similar compound, 3-(2-methoxyphenoxy) propane-1,2-diol, was conducted using ab initio and density functional theory .Applications De Recherche Scientifique
Methoxychlor as a Model for Environmental Estrogens
Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, serves as a model for understanding the environmental impact of estrogens. Its metabolism to active estrogenic forms and effects on fertility and development highlight the significance of studying similar compounds for environmental health implications (Cummings, 1997).
Morpholino Oligos in Gene Function
Morpholino oligos, which share part of the name with the compound of interest, have been tested across various model organisms for their ability to inhibit gene function, underscoring their utility in genetic studies and potential therapeutic applications (Heasman, 2002).
Chlorogenic Acid in Metabolic Syndrome
Chlorogenic acid showcases the therapeutic potential of phenolic compounds in treating metabolic syndrome, demonstrating the importance of chemical studies on similar compounds for understanding their health-promoting properties (Santana-Gálvez et al., 2017).
Organophosphate Pre-treatment Studies
Studies on reversible AChE inhibitors as pre-treatment for organophosphate exposure illustrate the critical need for understanding the biochemical interactions and protective mechanisms of chemical compounds, which could relate to the study of "1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride" in similar contexts (Lorke & Petroianu, 2018).
Antioxidant Capacity Assays
The review on the chemistry behind antioxidant capacity assays provides a foundation for assessing the antioxidant potential of various compounds, including methoxyphenols, which could offer insights into the research applications of the compound (Huang, Ou, & Prior, 2005).
Safety And Hazards
“1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride” should be handled with care. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(2-methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4.ClH/c1-17-13-4-2-3-5-14(13)19-11-12(16)10-15-6-8-18-9-7-15;/h2-5,12,16H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRLHGHNPLFKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCOCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenoxy)-3-morpholinopropan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-chloro-4-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2890869.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2890871.png)
![5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2890873.png)
![6-(2-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2890874.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890875.png)


![3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2890878.png)
![(4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890879.png)

